2-{3-cyano-4-[(E)-2-(2-hydroxyphenyl)ethenyl]-5,5-dimethyl-2,5-dihydrofuran-2-ylidene}propanedinitrile
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Overview
Description
2-{3-cyano-4-[(E)-2-(2-hydroxyphenyl)ethenyl]-5,5-dimethyl-2,5-dihydrofuran-2-ylidene}propanedinitrile is a complex organic compound with a unique structure that includes a cyano group, a hydroxyphenyl group, and a dimethylfuran moiety
Preparation Methods
The synthesis of 2-{3-cyano-4-[(E)-2-(2-hydroxyphenyl)ethenyl]-5,5-dimethyl-2,5-dihydrofuran-2-ylidene}propanedinitrile typically involves the reaction of 5-substituted 2-hydroxybenzaldehydes with 2-[3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene]propanedinitrile (tricyanofuran) in ethanol in the presence of ammonium acetate . This reaction yields the desired compound, which can be further purified and characterized.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{3-cyano-4-[(E)-2-(2-hydroxyphenyl)ethenyl]-5,5-dimethyl-2,5-dihydrofuran-2-ylidene}propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For example, its fluorescence properties are due to the conjugation between the hydroxyphenyl group and the cyano group, which allows for efficient energy transfer and emission of light. In biological systems, it may interact with cellular components to produce specific effects, although the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds to 2-{3-cyano-4-[(E)-2-(2-hydroxyphenyl)ethenyl]-5,5-dimethyl-2,5-dihydrofuran-2-ylidene}propanedinitrile include other tricyanofuran derivatives and compounds with similar structural motifs. For example:
- 2-{3-cyano-4-[2-(4-diethylamino-2-hydroxyphenyl)ethenyl]-5,5-dimethyl-2,5-dihydrofuran-2-ylidene}malononitrile
- 2-{3-cyano-4-[(1E)-2-(2-hydroxyphenyl)ethenyl]-5,5-dimethyl-2,5-dihydrofuran-2-ylidene}propanedinitrile
These compounds share similar chemical properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique optical and chemical properties.
Properties
IUPAC Name |
2-[3-cyano-4-[(E)-2-(2-hydroxyphenyl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-18(2)15(8-7-12-5-3-4-6-16(12)22)14(11-21)17(23-18)13(9-19)10-20/h3-8,22H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVUHYVZFGFTLT-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=CC=C2O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)/C=C/C2=CC=CC=C2O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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